molecular formula C18H17NO4 B5511258 (4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one

(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one

Cat. No.: B5511258
M. Wt: 311.3 g/mol
InChI Key: WYWFZLOPQYLSFY-MHWRWJLKSA-N
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Description

(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a furan ring, an oxazole ring, and a phenyl group

Scientific Research Applications

(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with 2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of (4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(5-methylfuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
  • (4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one
  • (4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-ethoxyphenyl)-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one lies in its specific structural features, such as the presence of the propan-2-yloxy group on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(2)21-14-8-5-13(6-9-14)17-19-16(18(20)23-17)10-15-7-4-12(3)22-15/h4-11H,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWFZLOPQYLSFY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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